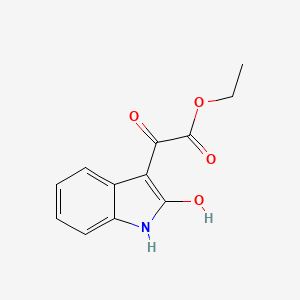

ethyl 2-(2-hydroxy-1H-indol-3-yl)-2-oxoacetate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

While there isn’t specific information on the synthesis of “ethyl 2-(2-hydroxy-1H-indol-3-yl)-2-oxoacetate”, indole derivatives have been synthesized through various methods. For instance, one study describes the structure-guided design and synthesis of indole analogues targeting the colchicine binding site in tubulin . Another study discusses the organocatalyzed one-pot three-component synthesis of oxindole derivatives .Molecular Structure Analysis

The molecular structure of indole derivatives can be complex and varies based on the specific derivative. The structure is typically analyzed using techniques such as NMR spectroscopy and X-ray crystallography .Chemical Reactions Analysis

Indole derivatives are known to undergo various chemical reactions. For example, ABI-231, an indole analogue, has been shown to disrupt tubulin polymerization, promote microtubule fragmentation, and inhibit cancer cell migration .Physical and Chemical Properties Analysis

The physical and chemical properties of indole derivatives can be determined using various analytical techniques. For example, the molecular weight, hydrogen bond donor count, and other properties can be computed .Applications De Recherche Scientifique

Synthesis and Characterization

Ethyl 2-(2-hydroxy-1H-indol-3-yl)-2-oxoacetate serves as a precursor in the synthesis of complex molecules, demonstrating significant synthetic versatility. For example, its reaction with hydrazine hydrate yields derivatives that have been screened for antimicrobial activity, showcasing its utility in creating compounds with potential therapeutic applications (Prasad, 2017). Furthermore, its ability to undergo reactions leading to the synthesis of substituted indoles via a mild and efficient method highlights its role in producing useful indole building blocks for further chemical synthesis (Levesque & Fournier, 2010).

Antimicrobial Activity

Research into the antimicrobial properties of compounds derived from this compound has shown promising results. The synthesis and characterization of substituted derivatives have provided insights into their potential as antimicrobial agents, contributing to the development of new treatments for infections (Prasad, 2017).

Mechanistic Insights and Synthetic Applications

The compound's reactivity has been explored through systematic studies, shedding light on the mechanistic aspects of its reactions. These studies have revealed how factors like the reaction environment and the characteristics of the Lewis acid employed can significantly influence product distribution, offering valuable insights for optimizing synthetic routes (Gioiello et al., 2011).

Exploration of Chemical Reactions

This compound has been utilized in research focusing on the development of novel synthetic methods, including the generation of alkyl 2-(3-indolyl)-3-nitroalkanoates under heterogeneous conditions. This showcases the compound's role in facilitating the preparation of intermediates for the synthesis of pharmacologically relevant structures (Ballini et al., 2008).

Mécanisme D'action

Target of Action

Indole derivatives, which this compound is a part of, have been known to play a significant role in cell biology . They are used as biologically active compounds for the treatment of various disorders in the human body, including cancer cells and microbes .

Mode of Action

Indole derivatives have been shown to exhibit various biologically vital properties . The interaction of these compounds with their targets can lead to changes at the cellular level, contributing to their therapeutic effects .

Biochemical Pathways

Indole derivatives are known to be involved in a variety of biological processes . These compounds can interact with various biochemical pathways, leading to downstream effects that contribute to their biological activity .

Result of Action

Indole derivatives are known to have various biologically significant properties, suggesting that they can induce a range of molecular and cellular effects .

Propriétés

IUPAC Name |

ethyl 2-(2-hydroxy-1H-indol-3-yl)-2-oxoacetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO4/c1-2-17-12(16)10(14)9-7-5-3-4-6-8(7)13-11(9)15/h3-6,13,15H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMOKEYCGLILYPR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=O)C1=C(NC2=CC=CC=C21)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-2-oxo-N-prop-2-enylacetamide](/img/structure/B2878025.png)

![N-(5-chloro-2-methoxyphenyl)-2-[(7-fluoro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]acetamide](/img/structure/B2878027.png)

![2-(benzo[d][1,3]dioxol-5-yloxy)-N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)propanamide](/img/structure/B2878029.png)

![N-[4-(dimethylamino)-2-methoxypyrimidin-5-yl]-2-(4-methoxyphenyl)acetamide](/img/structure/B2878031.png)

![4,4-Difluoro-3-methyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid](/img/structure/B2878034.png)

![2-[(5Z)-4-oxo-2-sulfanylidene-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B2878038.png)

![4-[(4-Chlorophenyl)sulfanyl]-3-nitrobenzyl 3-methylbenzenecarboxylate](/img/structure/B2878040.png)

![8-(4-(2-fluorophenyl)piperazine-1-carbonyl)-3-(p-tolyl)-[1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one](/img/no-structure.png)

![1-[1-(3-Phenyl-1,2,4-oxadiazol-5-yl)ethyl]piperazine dihydrochloride](/img/structure/B2878043.png)

![methyl({2-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridin-6-yl}methyl)amine dihydrochloride](/img/structure/B2878044.png)

![6-(2-Methoxyphenyl)-2-[1-(1,3-thiazole-4-carbonyl)azetidin-3-yl]-2,3-dihydropyridazin-3-one](/img/structure/B2878045.png)

![N-(2,6-difluorophenyl)-1-(3,4-dimethoxyphenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide](/img/structure/B2878046.png)

![N-[(2Z)-1-methyl-1H,2H-naphtho[1,2-d][1,3]thiazol-2-ylidene]-4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)benzamide](/img/structure/B2878047.png)